Tazarotenic acid sulfone-d8
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Overview
Description
Tazarotenic acid sulfone-d8 is a deuterated form of tazarotenic acid sulfone, a compound primarily used in biochemical and proteomics research. The molecular formula of this compound is C19H9D8NO4S, and it has a molecular weight of 363.46 . This compound is isotopically labeled, making it useful for various scientific studies, particularly those involving mass spectrometry.
Chemical Reactions Analysis
Tazarotenic acid sulfone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tazarotenic acid sulfone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study the behavior of tazarotenic acid sulfone and its derivatives.
Biology: Employed in biochemical assays to investigate the metabolic pathways and interactions of tazarotenic acid sulfone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of tazarotenic acid sulfone in the body.
Mechanism of Action
The mechanism of action of tazarotenic acid sulfone-d8 is similar to that of tazarotenic acid. Upon application, tazarotenic acid undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid. This active metabolite binds to retinoic acid receptors (RARs), specifically RARβ and RARγ, and modulates gene expression. This modulation affects cellular processes such as proliferation, differentiation, and inflammation .
Comparison with Similar Compounds
Tazarotenic acid sulfone-d8 can be compared with other isotopically labeled compounds and retinoids:
Tazarotenic Acid: The non-deuterated form, used in similar research applications but without the isotopic labeling.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions, but with different receptor selectivity and metabolic pathways.
Adapalene: A third-generation retinoid with similar applications but distinct chemical structure and pharmacological profile.
The uniqueness of this compound lies in its isotopic labeling, which provides enhanced analytical capabilities in research settings .
Properties
Molecular Formula |
C19H17NO4S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
6-[2-[2,2-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-3H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3,10D2 |
InChI Key |
SNSJBSLKHBITIU-YXDKRSHTSA-N |
Isomeric SMILES |
[2H]C1(CC(C2=C(S1(=O)=O)C=CC(=C2)C#CC3=NC=C(C=C3)C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
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